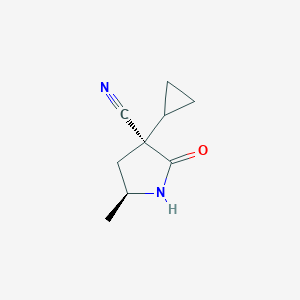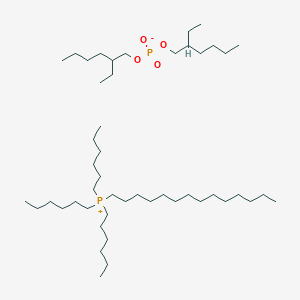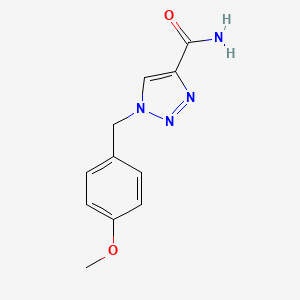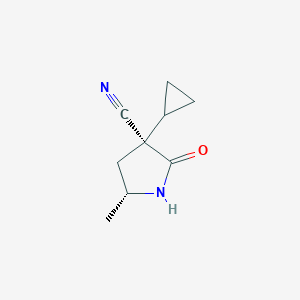
(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile, also known as 3CP-5M-2OPC, is a synthetic compound that has been studied for its potential applications in organic synthesis and scientific research. This compound has been found to be highly reactive and has a variety of potential uses in laboratory experiments.
Mechanism of Action
The mechanism of action of (3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is not yet fully understood. However, it is believed that the cyclopropyl group of the compound binds to a specific site on the target molecule, resulting in a conformational change. This conformational change is thought to be responsible for the compound's reactivity and its potential applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound has the potential to interact with biological systems, resulting in a variety of effects. For example, this compound has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, this compound has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Advantages and Limitations for Lab Experiments
The advantages of using (3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile in laboratory experiments include its high reactivity, its cost-effectiveness, and its potential for use in a variety of experiments. The main limitation of using this compound is its lack of understanding of its mechanism of action and its potential effects on biological systems.
Future Directions
The potential future directions for (3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile include further research into its mechanism of action, its potential effects on biological systems, and its potential applications in organic synthesis and scientific research. In addition, further research is needed to determine the optimal conditions for the synthesis of this compound. Finally, research is needed to explore the potential uses of this compound in drug development and other applications.
Synthesis Methods
(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile can be synthesized using a multi-step process. The first step involves the reaction of cyclopropyl bromide with 5-methyl-2-oxopyrrolidine-3-carbonitrile, which forms the cyclopropyl ester. The second step involves the reaction of the cyclopropyl ester with sodium hydroxide, which yields the desired product. This method has been found to be efficient and cost-effective.
Scientific Research Applications
(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has been studied for its potential applications in scientific research. This compound has been found to be highly reactive and can be used in a variety of laboratory experiments. For example, this compound can be used as a reagent in organic synthesis, allowing for the synthesis of more complex compounds. In addition, this compound can be used to study the effects of cyclopropyl compounds on biological systems.
properties
IUPAC Name |
(3S,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIZMHGJUWIHY-IMTBSYHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@](C(=O)N1)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amino}propanoic acid](/img/structure/B6315580.png)
![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)
![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)


![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)
